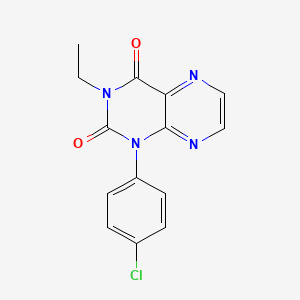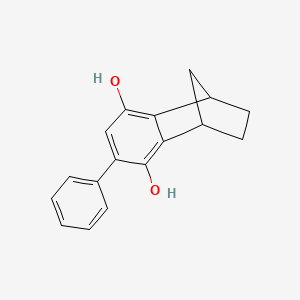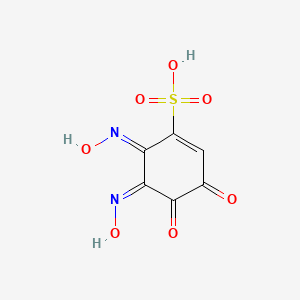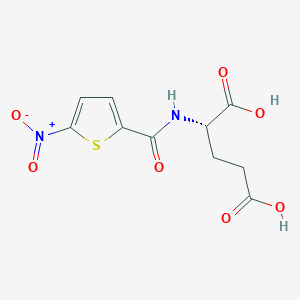
N-(5-Nitrothiophene-2-carbonyl)-L-glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Nitrothiophene-2-carbonyl)-L-glutamic acid is a compound that combines the structural features of 5-nitrothiophene and L-glutamic acid. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the nitro group on the thiophene ring and the glutamic acid moiety provides unique chemical properties that can be exploited for different scientific purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Nitrothiophene-2-carbonyl)-L-glutamic acid typically involves the condensation of 5-nitrothiophene-2-carboxylic acid with L-glutamic acid. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and crystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Nitrothiophene-2-carbonyl)-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The nitro group on the thiophene ring can be further oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) in methanol.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
N-(5-Nitrothiophene-2-carbonyl)-L-glutamic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of N-(5-Nitrothiophene-2-carbonyl)-L-glutamic acid involves its interaction with specific molecular targets and pathways. The nitro group on the thiophene ring can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The glutamic acid moiety can interact with amino acid transporters and receptors, affecting cellular metabolism and neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitrothiophene-2-carboxylic acid: Shares the nitrothiophene core but lacks the glutamic acid moiety.
N-(5-Nitrothiophene-2-carbonyl)-L-aspartic acid: Similar structure but with aspartic acid instead of glutamic acid.
N-(5-Nitrothiophene-2-carbonyl)-L-alanine: Similar structure but with alanine instead of glutamic acid.
Uniqueness
N-(5-Nitrothiophene-2-carbonyl)-L-glutamic acid is unique due to the presence of both the nitrothiophene and glutamic acid moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.
Eigenschaften
CAS-Nummer |
64624-39-1 |
|---|---|
Molekularformel |
C10H10N2O7S |
Molekulargewicht |
302.26 g/mol |
IUPAC-Name |
(2S)-2-[(5-nitrothiophene-2-carbonyl)amino]pentanedioic acid |
InChI |
InChI=1S/C10H10N2O7S/c13-8(14)4-1-5(10(16)17)11-9(15)6-2-3-7(20-6)12(18)19/h2-3,5H,1,4H2,(H,11,15)(H,13,14)(H,16,17)/t5-/m0/s1 |
InChI-Schlüssel |
FCLPUXDQNWIJKO-YFKPBYRVSA-N |
Isomerische SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Kanonische SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C(=O)NC(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




methanone](/img/structure/B14483493.png)
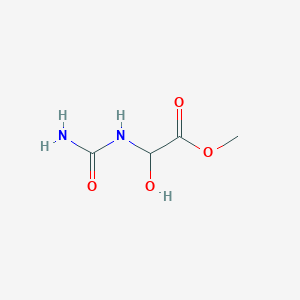
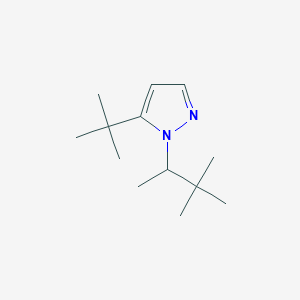


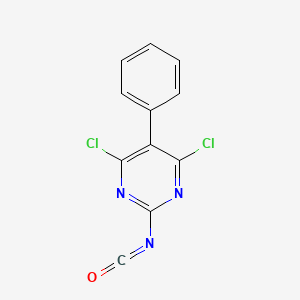
![3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid](/img/structure/B14483548.png)

